1-[2-(1H-imidazol-1-yl)phenyl]methanamine
Overview
Description
1-[2-(1H-imidazol-1-yl)phenyl]methanamine is a compound that features an imidazole ring, a five-membered planar ring with two non-adjacent nitrogen atoms, which is a common motif in many pharmaceuticals due to its resemblance to the histidine side chain and its ability to participate in hydrogen bonding and metal coordination. The compound's structure suggests potential biological activity, as imidazole derivatives are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a related compound, involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine, with the presence of N,N-dimethylformamide/sulfur leading to the desired product . Another synthetic pathway to substituted imidazoles has been developed from amino phenols, where key intermediates are benzo[d]oxazol-2-yl(aryl(thienyl))methanimines, and the imidazole ring is formed from two methanimine groups . These methods highlight the versatility and creativity in synthesizing imidazole-containing compounds.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring. This ring system is ionizable and aromatic, which can improve the pharmacokinetic characteristics of molecules containing it, optimizing solubility and bioavailability . The imidazole ring's ability to participate in various chemical interactions makes it a valuable scaffold in medicinal chemistry.
Chemical Reactions Analysis
Imidazole derivatives can undergo a range of chemical reactions, which can be utilized to create a variety of compounds with potential biological activities. For example, the synthesis of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives involves the reaction of benzotriazole with different substituted aldehydes and ammonium chloride . The reactivity of the imidazole ring allows for the formation of diverse structures, which can be tailored for specific biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by the presence of the imidazole ring. This ring contributes to the compound's stability, acidity, and ability to form hydrogen bonds, which are important for its interactions with biological molecules. The spectral characterization of these compounds, including IR, NMR, and mass spectrometry, provides detailed information about their structures and the nature of their substituents .
Scientific Research Applications
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Safety And Hazards
properties
IUPAC Name |
(2-imidazol-1-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDMBRSDCFLSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390303 | |
Record name | 1-[2-(1H-imidazol-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-imidazol-1-yl)phenyl]methanamine | |
CAS RN |
25373-55-1 | |
Record name | 1-[2-(1H-imidazol-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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